molecular formula C6H13ClN2O3 B13396788 (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

Cat. No.: B13396788
M. Wt: 196.63 g/mol
InChI Key: ZDCPLYVEFATMJF-UHFFFAOYSA-N
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Description

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride is a chiral amino acid derivative This compound is known for its unique structure, which includes both amino and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-amino-3-butenoic acid with 2-aminoethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Aminoethoxyvinyl glycine hydrochloride (AVG-HCl): A similar compound known for its role as an ethylene biosynthesis inhibitor in plants.

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride:

Uniqueness

(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ethoxy functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCPLYVEFATMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=CC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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